molecular formula C6H9N3O B14475689 Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- CAS No. 65658-61-9

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-

Cat. No.: B14475689
CAS No.: 65658-61-9
M. Wt: 139.16 g/mol
InChI Key: NPNNVRKSQJUBSU-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- is a heterocyclic compound that features a fused imidazole and pyrimidine ring system. Compounds with such structures are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Amino Ketones: This method involves the reaction of amino ketones with formamide or other suitable reagents under acidic or basic conditions.

    Condensation Reactions: Condensation of 2-aminopyrimidine with α-haloketones or α-haloesters can lead to the formation of the imidazo-pyrimidine ring system.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure Control: Fine-tuning temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups attached to the ring system.

    Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkyl halides, or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused ring system with similar properties.

    Pyrimidinone Derivatives: Compounds with a pyrimidinone core structure.

    Benzimidazole: A related heterocyclic compound with a fused benzene and imidazole ring.

Uniqueness

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro- is unique due to its specific ring fusion and the presence of tetrahydro groups, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

65658-61-9

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3,5,6,8-tetrahydro-2H-imidazo[1,2-a]pyrimidin-7-one

InChI

InChI=1S/C6H9N3O/c10-5-1-3-9-4-2-7-6(9)8-5/h1-4H2,(H,7,8,10)

InChI Key

NPNNVRKSQJUBSU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN=C2NC1=O

Origin of Product

United States

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